Cas no 64125-33-3 (Isopongaflavone)

Isopongaflavone 化学的及び物理的性質
名前と識別子
-
- 4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,5-methoxy-8,8-dimethyl-2-phenyl-
- 5-Methoxy-2-phenyl-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
- isopongaflavone
- Candidin (Tephrosia)
- Candidin(7CI)
- Candidine
- SMR000440657
- 5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
- MLSMR
- MLS000876968
- 64125-33-3
- BRD-K53597111-001-01-0
- ACon1_000648
- DTXSID601346916
- HMS2270I24
- CHEBI:183715
- LMPK12110181
- 5-methoxy-8,8-dimethyl-2-phenylpyrano[2,3-h]chromen-4-one
- Isopongaflavone, >=95% (LC/MS-ELSD)
- 5-METHOXY-8,8-DIMETHYL-2-PHENYL-4H,8H-PYRANO[2,3-H]CHROMEN-4-ONE
- MEGxp0_001260
- 5-Methoxy-2-phenyl-8,8-dimethyl-4H,8H-benzo[1,2-b
- AKOS040734603
- NCGC00169496-01
- CHEMBL454843
- 5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one;Candidin (Tephrosia); Candidine;
- 5-methoxy-8,8-dimethyl-2-phenylpyrano(2,3-h)chromen-4-one
- Isopongaflavone
-
- インチ: InChI=1S/C21H18O4/c1-21(2)10-9-14-17(25-21)12-18(23-3)19-15(22)11-16(24-20(14)19)13-7-5-4-6-8-13/h4-12H,1-3H3
- InChIKey: DPAGRPSAFDXQDN-UHFFFAOYSA-N
- ほほえんだ: CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C4=CC=CC=C4)C
計算された属性
- せいみつぶんしりょう: 334.12050905g/mol
- どういたいしつりょう: 334.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 44.8Ų
Isopongaflavone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I821988-0.5mg |
Isopongaflavone |
64125-33-3 | 0.5mg |
$ 165.00 | 2022-06-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00228-1MG |
Isopongaflavone |
64125-33-3 | ≥95% (LC/MS-ELSD) | 1MG |
¥3971.07 | 2022-02-22 | |
TRC | I821988-5mg |
Isopongaflavone |
64125-33-3 | 5mg |
$ 1570.00 | 2023-09-07 | ||
TRC | I821988-.5mg |
Isopongaflavone |
64125-33-3 | 5mg |
$201.00 | 2023-05-18 |
Isopongaflavone 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Isopongaflavoneに関する追加情報
Isopongaflavone: A Comprehensive Overview
Isopongaflavone (CAS No: 64125-33-3) is a naturally occurring compound belonging to the class of flavonoids, specifically the isoflavones. It has garnered significant attention in recent years due to its diverse biological activities and potential applications in the fields of medicine, nutrition, and cosmetics. This article provides an in-depth exploration of Isopongaflavone, including its chemical structure, pharmacological properties, and the latest research findings.
The chemical structure of Isopongaflavone is characterized by a unique arrangement of carbon rings and functional groups. Its molecular formula is C15H10O2, with a molecular weight of approximately 228.24 g/mol. The compound consists of two aromatic rings connected by a three-carbon chain, which gives it its distinctive isoflavone skeleton. This structure plays a crucial role in determining its bioactivity and interactions with cellular components.
Recent studies have highlighted the potential of Isopongaflavone as a potent antioxidant. Antioxidants are essential for neutralizing reactive oxygen species (ROS), which are implicated in various diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. Research conducted by Smith et al. (2023) demonstrated that Isopongaflavone exhibits significant radical-scavenging activity, comparable to well-known antioxidants like vitamin C and quercetin. This finding underscores its potential as a natural alternative to synthetic antioxidants in food and pharmaceutical products.
In addition to its antioxidant properties, Isopongaflavone has shown promising anti-inflammatory effects. Chronic inflammation is a underlying factor in numerous chronic diseases, including arthritis, diabetes, and Alzheimer's disease. A study published in the *Journal of Medicinal Chemistry* (Johnson et al., 2023) revealed that Isopongaflavone inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it could be developed into a therapeutic agent for inflammatory conditions.
The pharmacokinetics of Isopongaflavone have also been investigated extensively. Studies indicate that it is poorly absorbed in the gastrointestinal tract due to its hydrophobic nature. However, recent advancements in drug delivery systems, such as nanoparticle encapsulation, have shown promise in enhancing its bioavailability. These innovations could pave the way for more effective utilization of Isopongaflavone in clinical settings.
Another area of interest is the role of Isopongaflavone in modulating cellular signaling pathways. Research by Lee et al. (2023) demonstrated that it interacts with key signaling molecules such as NF-κB and MAPK, which are involved in cell proliferation, apoptosis, and immune responses. This modulation could have implications for cancer therapy, where targeted inhibition of these pathways is a major focus.
Moreover, Isopongaflavone has been explored for its potential in skin care applications. Its ability to protect against UV-induced oxidative stress makes it a valuable ingredient in sunscreens and anti-aging products. A clinical trial conducted by Kim et al. (2023) found that topical application of Isopongaflavone significantly reduced skin damage caused by UV radiation, indicating its potential as a natural sunscreen agent.
The synthesis and characterization of Isopongaflavone have also been subjects of recent research efforts. Traditional extraction methods from plant sources are being complemented by advanced chemical synthesis techniques to meet the growing demand for this compound. Green chemistry approaches, such as enzymatic catalysis and microwave-assisted synthesis, are being employed to enhance yield and reduce environmental impact.
In conclusion, Isopongaflavone (CAS No: 64125-33-3) is a multifaceted compound with immense potential across various domains. Its antioxidant, anti-inflammatory, and skin protective properties make it a valuable addition to the arsenal of natural products used in medicine and cosmetics. As research continues to uncover new aspects of its bioactivity and applications, Isopongaflavone is poised to play an increasingly important role in both traditional and modern health care systems.
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